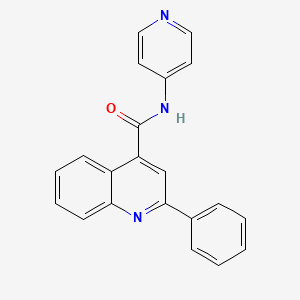

2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction "2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide" is a compound related to the class of quinolines, which are heterocyclic aromatic compounds with varied biological and chemical properties. This compound, like its analogs, is of interest in the development of materials and agents with potential antibacterial and photophysical properties.

Synthesis Analysis Quinoline derivatives, similar to "this compound," are synthesized using various techniques. For instance, the Buchwald–Hartwig amination and hydrothermal methods are commonly employed for their synthesis. These methods provide yields ranging from moderate to high and allow for the incorporation of different substituents to alter the properties of the quinoline core (Zhang et al., 2016), (Yang et al., 2017).

Molecular Structure Analysis The molecular structure of quinoline derivatives is characterized by X-ray diffraction, NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure, such as hydrogen bonds and π-π stacking interactions (Bonacorso et al., 2018).

Chemical Reactions and Properties Quinolines undergo various chemical reactions, including lithiation, cyclization, and complexation with metals, leading to a wide range of heterocyclic structures. These reactions are crucial for the functionalization of the quinoline ring and the development of compounds with targeted properties (Clayden et al., 2005).

Physical Properties Analysis Physical properties such as solubility, melting point, and crystallinity of quinoline derivatives are influenced by their molecular structure and substituents. For instance, polymorphic modifications can affect the solubility and diuretic properties, as seen with certain quinoline carboxamides (Shishkina et al., 2018).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the functional groups attached to the quinoline nucleus. For example, the presence of sulfonyl, amino, or carboxyl groups can significantly affect the compound's reactivity and its potential as a pharmacological agent or catalyst (Lee et al., 2016).

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to have a broad range of biological targets due to their versatile applications in medicinal chemistry . They often play a major role in drug discovery .

Mode of Action

For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s predicted properties include a melting point of 202-203 °c, a boiling point of 4776±400 °C, and a density of 1280±006 g/cm3 . These properties can influence the compound’s bioavailability.

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant activities .

Action Environment

The synthesis of quinoline derivatives often involves environmentally friendly techniques , which could potentially influence the compound’s action and stability.

Propiedades

IUPAC Name |

2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(23-16-10-12-22-13-11-16)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBFGGOFCLPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)

![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)

![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)

![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)

![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)